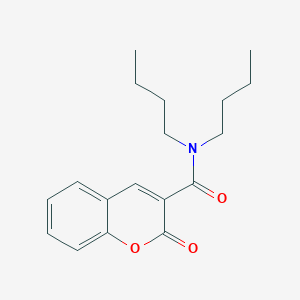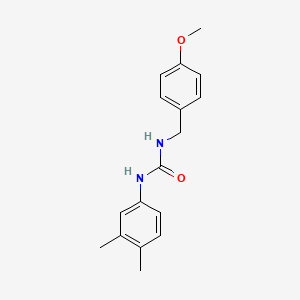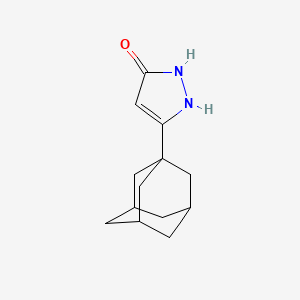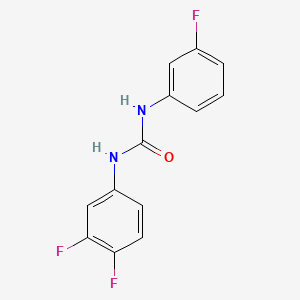![molecular formula C20H15F2N3 B5500183 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds within the pyrazolo[1,5-a]pyrimidine family often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of related compounds has been demonstrated through the condensation of amino-pyrazoles with fluorophenyl derivatives and other key starting materials. These processes underline the versatility and adaptability of pyrazolo[1,5-a]pyrimidine synthesis, providing a framework for the synthesis of 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Ju Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been detailed through crystallographic studies, offering insights into their three-dimensional configuration and intermolecular interactions. These studies reveal how the incorporation of various substituents, including fluorophenyl groups, impacts the overall structure and potential reactivity of these molecules (L. Ju et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For example, nucleophilic additions and other transformations allow for the creation of a broad array of derivatives with distinct chemical properties. These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold (T. Kurihara & K. Nasu, 1982).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, are influenced by their molecular structure. Studies have shown that substituents such as ethyl and fluorophenyl groups can affect the compound's melting point, solubility, and other physical characteristics, which are crucial for their practical application (K. Avasthi et al., 1998).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are central to their utility in synthesis and application. These properties are determined by the molecular structure, which can be fine-tuned through the introduction of various functional groups, including the ethyl and fluorophenyl groups in 2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. The exploration of these properties is essential for harnessing the full potential of these compounds in scientific research and application (T. Kurihara & K. Nasu, 1982).
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against a range of bacteria and fungi, suggesting their potential as new antimicrobial agents. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated substantial antibacterial and antifungal activities, highlighting the chemical framework's versatility in addressing microbial resistance (Khobragade et al., 2010).
Biological Imaging and Photophysical Properties
Novel bent-shaped pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine analogs, have been synthesized and characterized for their photophysical properties. These compounds exhibit strong two-photon excited fluorescence and large two-photon absorption cross-sections in the near-infrared range, making them promising candidates for biological imaging applications, especially in fluorescent microscopy (Tang et al., 2013).
Antitumor and Cytotoxic Agents
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antitumor and cytotoxic activities. These compounds have demonstrated potent in vitro growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship studies have helped in identifying specific substituents that enhance their anticancer properties (El-Subbagh et al., 2000).
Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine framework has been utilized in the synthesis of fluorescent molecules. These compounds have potential applications as fluorescent probes for detecting biologically or environmentally relevant species. Their fluorescence properties can be tailored by substituting different groups, making them versatile tools in chemical biology and materials science (Castillo et al., 2018).
Mechanism of Action
Future Directions
The future directions for the research and development of “2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their optical applications could be further investigated .
properties
IUPAC Name |
2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3/c1-2-17-19(14-5-9-16(22)10-6-14)20-23-12-11-18(25(20)24-17)13-3-7-15(21)8-4-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTALFLNVBOEDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)